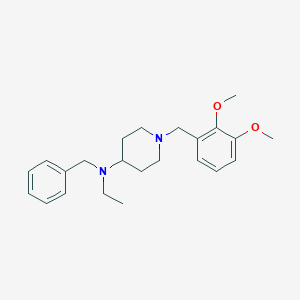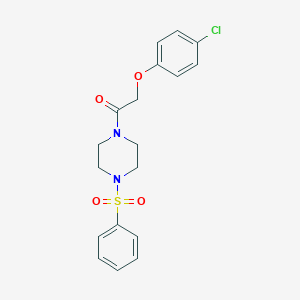![molecular formula C24H33N3O B247675 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as EBP or N-EBP and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it has been shown to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT7 receptors. It also acts as a dopamine receptor antagonist, particularly at the D2 receptor. These actions are believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of dopamine, which is a neurotransmitter involved in reward and motivation. These effects are believed to contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various diseases. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, particularly in cancer therapy. Another direction is to study its mechanism of action in more detail, particularly its interactions with the serotonin and dopamine receptors. Additionally, there is a need to investigate its potential toxicity and safety profile in more detail to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(2-ethoxybenzyl)-4-phenylpiperazine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized to produce large quantities of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine for scientific research purposes.
Aplicaciones Científicas De Investigación
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, schizophrenia, and Parkinson's disease. Moreover, it has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C24H33N3O |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O/c1-2-28-24-11-7-6-8-21(24)20-25-14-12-23(13-15-25)27-18-16-26(17-19-27)22-9-4-3-5-10-22/h3-11,23H,2,12-20H2,1H3 |
Clave InChI |
PTONOIKSMRMNOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)